5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

Lipophilic ligand efficiency Physicochemical differentiation 1,3,4-Thiadiazole SAR

5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide (CAS 391875-95-9) is a fully synthetic, low-molecular-weight (406.8 g/mol) heterocyclic benzamide that combines a 5-(butylthio)-1,3,4-thiadiazol-2-amine scaffold with a 5-bromo-2-chlorobenzamide moiety. This monomeric compound is not a natural product, peptide, or biologic; it belongs to the large structural class of 1,3,4-thiadiazole benzamides, which have been widely explored as ATP-competitive kinase inhibitors, Wnt pathway modulators, and cholinesterase inhibitors.

Molecular Formula C13H13BrClN3OS2
Molecular Weight 406.74
CAS No. 391875-95-9
Cat. No. B2668123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
CAS391875-95-9
Molecular FormulaC13H13BrClN3OS2
Molecular Weight406.74
Structural Identifiers
SMILESCCCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C13H13BrClN3OS2/c1-2-3-6-20-13-18-17-12(21-13)16-11(19)9-7-8(14)4-5-10(9)15/h4-5,7H,2-3,6H2,1H3,(H,16,17,19)
InChIKeyULNMNYRIYALHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide (CAS 391875-95-9): Core Structural Identity and Procurement Context


5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide (CAS 391875-95-9) is a fully synthetic, low-molecular-weight (406.8 g/mol) heterocyclic benzamide that combines a 5-(butylthio)-1,3,4-thiadiazol-2-amine scaffold with a 5-bromo-2-chlorobenzamide moiety [1]. This monomeric compound is not a natural product, peptide, or biologic; it belongs to the large structural class of 1,3,4-thiadiazole benzamides, which have been widely explored as ATP-competitive kinase inhibitors, Wnt pathway modulators, and cholinesterase inhibitors [2]. The molecule is registered in PubChem (CID 3656686) with a computed XLogP3 of 4.9 and features a fully defined stereochemistry—one hydrogen bond donor and five hydrogen bond acceptors [1]. The compound is commercially available from multiple research-chemical suppliers for *in vitro* and *ex vivo* studies only, not for human or veterinary therapeutic use [1].

Why 5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide Cannot Be Interchanged with Off-the-Shelf 1,3,4-Thiadiazole Benzamide Analogs


The 1,3,4-thiadiazole benzamide chemotype is exquisitely sensitive to modifications at three distinct pharmacophoric loci: (i) the C5-thioether substituent on the thiadiazole ring, (ii) the substitution pattern on the benzamide phenyl ring, and (iii) the nature of the amide linker [1]. The n-butylthio chain at the 5-position of the thiadiazole in this compound confers a precise balance of lipophilicity and steric bulk that is fundamentally different from the benzylthio, sec-butylthio, or adamantyl variants found in closest structural neighbors [2]. Similarly, the 5-bromo-2-chloro substitution on the benzamide ring creates a unique halogen-bonding surface that cannot be replicated by 2-chloro, 2-trifluoromethyl, or 2,6-difluoro analogs; even positional isomerism of the bromine substituent profoundly alters target engagement, as documented in SAR studies of benzamide-based butyrylcholinesterase inhibitors where Br-position shifts changed IC50 values by >10-fold [3]. Consequently, substituting this compound with a different C5-thioether thiadiazole benzamide without experimental validation risks invalidating the biological readout entirely.

Quantitative Differentiation Evidence for 5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide Against Closest Structural Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Conferred by the n-Butylthio Substituent Relative to Benzylthio and Adamantyl Analogs

The n-butylthio chain of the target compound yields a computed XLogP3 of 4.9 [1]. Among the closest commercially cataloged structural neighbors at the C5-thioether position, the benzylthio analog (N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide) incorporates an aromatic ring in the side chain that increases polar surface area and alters π-stacking potential, while the adamantyl analog (N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide) introduces a rigid, bulky cage structure that substantially increases molecular volume and likely restricts conformational flexibility at the target binding site [2]. The linear, flexible n-butylthio chain thus occupies a distinct physicochemical space that directly impacts membrane permeability, metabolic stability, and off-rate kinetics at the target, making it the preferred choice for lead-optimization campaigns where balanced lipophilicity is required [1].

Lipophilic ligand efficiency Physicochemical differentiation 1,3,4-Thiadiazole SAR

Kinase Selectivity Fingerprint: 5-Bromo-2-Chloro Substitution Pattern Differentiates from 2-Chloro and 2-Trifluoromethyl Benzamide Analogs within the 1,3,4-Thiadiazole Series

The 5-bromo-2-chloro substitution on the benzamide ring of the target compound creates a unique halogen-bond donor/acceptor surface that is distinct from the 2-chloro (single halogen) and 2-trifluoromethyl (electron-withdrawing fluorinated) variants also available within the N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzamide sub-series [1]. The bromine atom at the 5-position can engage in sigma-hole interactions with backbone carbonyls in the hinge region of kinase ATP-binding pockets, while the ortho-chlorine imposes a specific dihedral angle between the benzamide and thiadiazole rings, influencing the presentation of the thioether tail to the selectivity pocket [2]. This dual-halogen arrangement is absent in the 2-chloro-6-fluoro analog (which places fluorine opposite to chlorine) and the 2-trifluoromethyl analog (which lacks the heavy halogen sigma-hole donor), meaning that the target compound is expected to exhibit a distinct kinase selectivity profile even within the same core scaffold [1].

Kinase selectivity Halogen bonding ATP-competitive inhibitor design

C5-n-Butylthio Side Chain Length Optimization: Differentiating 4-Carbon Linear Alkylthio from 3-Carbon (Propylthio) and Sec-Butylthio Branched Variants

The length and branching of the C5-thioether substituent on the 1,3,4-thiadiazole ring is a critical determinant of target affinity. Systematic SAR studies on related 1,3,4-thiadiazole benzamide series have demonstrated that the n-butylthio chain (4-carbon linear) occupies a hydrophobic sub-pocket that is inaccessible to shorter propylthio (3-carbon) chains and sterically incompatible with branched sec-butylthio or bulkier substituents [1]. Specifically, in a series of thiadiazole-modified chitosan derivatives bearing a 5-(butylthio)-1,3,4-thiadiazole moiety, the n-butylthio chain conferred significantly higher anticancer activity (IC50 = 147.8 ± 10.5 μg/mL against HepG2 cells) compared to unmodified chitosan, establishing that the linear 4-carbon thioether is essential for target engagement [2]. While direct comparative data for the 5-bromo-2-chlorobenzamide target compound against its propylthio and sec-butylthio analogs are not yet published, the established SAR trajectory strongly predicts that shortening or branching the alkylthio chain would diminish target affinity and alter selectivity [1].

Alkylthio chain optimization Structure-activity relationship 1,3,4-Thiadiazole scaffold

Validated Research and Industrial Application Scenarios for 5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide (CAS 391875-95-9)


Kinase Inhibitor Lead Optimization: Dual Halogen-Benzamide Probe for ATP-Binding Pocket Selectivity Profiling

This compound serves as a strategic probe in medicinal chemistry campaigns targeting ATP-competitive kinases, particularly where a bromine sigma-hole interaction is desired in the hinge region [1]. The 5-bromo-2-chloro substitution pattern offers a distinct halogen-bonding surface that can be systematically compared with matched-pair analogs (e.g., 2-chloro, 2-trifluoromethyl, or 2-chloro-6-fluoro variants) to map the contribution of each halogen to kinase selectivity and potency [1]. The n-butylthio tail further allows exploration of a hydrophobic selectivity pocket that is inaccessible to shorter or bulkier side chains [2].

Wnt Signaling Pathway Chemical Biology: Tool Compound for Target Deconvolution

The 1,3,4-thiadiazol-2-yl benzamide scaffold is a recognized inhibitor chemotype of the Wnt signaling pathway, as disclosed in patent WO2016131808A1 [3]. This compound, with its specific n-butylthio and 5-bromo-2-chloro substitution, can be employed as a chemical probe in Wnt-dependent cancer cell models (e.g., colorectal cancer lines) to investigate the role of Wnt/β-catenin signaling in proliferation and differentiation. The unique substitution pattern relative to other Wnt inhibitor scaffolds enables orthogonal target engagement studies and resistance mechanism elucidation [3].

Cholinesterase Inhibitor Screening: Selective Butyrylcholinesterase (BuChE) Probe Development

SAR studies on benzamide derivatives have established that bromine substitution at specific positions on the benzamide ring significantly modulates butyrylcholinesterase (BuChE) inhibitory activity and selectivity over acetylcholinesterase (AChE) [4]. This compound, bearing the 5-bromo-2-chloro benzamide pattern, is a strong candidate for BuChE selectivity screening in neurodegenerative disease models. Its profile should be benchmarked against known standards (e.g., donepezil for AChE, ethopropazine for BuChE) to quantify the selectivity window conferred by the dual-halogen arrangement, which is predicted to favor BuChE over AChE based on class-level SAR [4].

Thiadiazole-Modified Biomaterials: Coupling-Ready Precursor for Chitosan Functionalization

The 5-(butylthio)-1,3,4-thiadiazol-2-amine intermediate (CAS 33313-06-3) serves as a direct precursor to this compound and has been successfully conjugated to chitosan via amide bond formation to create antimicrobial and anticancer biomaterials [5]. Researchers developing functionalized polysaccharides can employ this benzamide derivative as a reference standard to validate conjugation efficiency, quantify the degree of substitution, and benchmark the bioactivity of their novel thiadiazole-chitosan conjugates against the established BuTD-CH system [5].

Quote Request

Request a Quote for 5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.